molecular formula C12H18BrNO B8561972 N-Adamantan-1-yl-2-bromo-acetamide

N-Adamantan-1-yl-2-bromo-acetamide

Cat. No. B8561972
M. Wt: 272.18 g/mol
InChI Key: PRIHBWFFGUPPOR-UHFFFAOYSA-N
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Patent
US05854232

Procedure details

To an anhydrous toluene solution (25 ml) at 0° C. containing 1-adamantanamine (4.445 g, 29.39 mmol) and triethylamine (4.92 ml, 35.27 mmol) under a nitrogen atmosphere was added dropwise with strirring a solution of bromoacetyl bromide (2.56 ml, 29.39 mmol in 10 ml of toluene). The solution was warmed to ambient temperature and stirred for 2.5 hours. The triethylamine (TEA) salts were filtered and washed with toluene. The filtrate was extracted with 1 M HCl and brine, dried (Na2SO4) and concentrated in vacuo to yield 5.74 g (71%) of the title compound as a light brown solid which was crystallized from ether/hexane.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
4.445 g
Type
reactant
Reaction Step Two
Quantity
4.92 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
71%

Identifiers

REACTION_CXSMILES
[C:1]12([NH2:11])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C(N(CC)CC)C.[Br:19][CH2:20][C:21](Br)=[O:22]>C1(C)C=CC=CC=1>[C:1]12([NH:11][C:21](=[O:22])[CH2:20][Br:19])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2

Inputs

Step One
Name
Quantity
2.56 mL
Type
reactant
Smiles
BrCC(=O)Br
Step Two
Name
Quantity
4.445 g
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)N
Name
Quantity
4.92 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The triethylamine (TEA) salts were filtered
WASH
Type
WASH
Details
washed with toluene
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 1 M HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C12(CC3CC(CC(C1)C3)C2)NC(CBr)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.74 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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